molecular formula C6H13NO3 B056977 Tert-butyl methoxycarbamate CAS No. 58377-44-9

Tert-butyl methoxycarbamate

Cat. No.: B056977
CAS No.: 58377-44-9
M. Wt: 147.17 g/mol
InChI Key: FYTBDYZBNKGJRH-UHFFFAOYSA-N
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Description

Tert-butyl methoxycarbamate: is an organic compound with the molecular formula C6H13NO3 . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is also known for its role in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Tert-butyl methoxycarbamate, also known as Boc-amide , is a carbamate compound that is commonly used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable tert-butyl cation . The Boc group can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules. By protecting the amine group, this compound allows for selective reactions to occur at other sites in the molecule . This is particularly useful in the synthesis of peptides and other complex organic compounds .

Pharmacokinetics

Like other carbamate compounds, it is likely to have good bioavailability due to its polarity and ability to form hydrogen bonds .

Result of Action

The result of the action of this compound is the protection of the amine group in organic molecules, allowing for selective reactions to occur at other sites in the molecule . This enables the synthesis of complex organic compounds with high precision and selectivity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed with heat or strong acid . Additionally, the solvent used can also influence the reaction .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Tert-butyl Methoxycarbamate are not well-documented in the literature. Carbamates, the class of compounds to which this compound belongs, are known to interact with various enzymes and proteins. They are often used as protecting groups for amines in organic synthesis . The exact nature of these interactions would depend on the specific context and conditions under which this compound is used.

Cellular Effects

Carbamates can have various effects on cells, depending on their specific structure and the context in which they are used .

Molecular Mechanism

They can be installed and removed under relatively mild conditions .

Temporal Effects in Laboratory Settings

One study suggests that a related compound, methyl tert-butyl ether (MTBE), can be degraded over time by certain microorganisms .

Metabolic Pathways

Carbamates are known to be involved in various metabolic processes .

Transport and Distribution

It is known that carbamates can be transported across cell membranes .

Subcellular Localization

Carbamates and related compounds can be found in various subcellular locations, depending on their specific structure and the context in which they are used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl methoxycarbamate can be synthesized through the reaction of tert-butyl chloroformate with methanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Tert-butyl methoxycarbamate is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where protecting groups need to be selectively removed without affecting other functional groups .

Properties

IUPAC Name

tert-butyl N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBDYZBNKGJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58377-44-9
Record name tert-butyl N-methoxycarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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